2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
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Overview
Description
2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid: is a complex organic compound characterized by its bicyclic structure and the presence of methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxybicyclo[42One common method involves the cyclization of a suitable precursor followed by methoxylation under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient catalysts, and scalable purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Chemistry: In chemistry, 2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: The compound’s potential biological activity is of interest for drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications .
Medicine: In medicine, derivatives of this compound are explored for their pharmacological properties. They may serve as lead compounds for developing new drugs with specific biological activities .
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
Mechanism of Action
The mechanism of action of 2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
- 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one
- 4,5-Dimethoxy-1-cyanobenzocyclobutane
Comparison: Compared to similar compounds, 2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is unique due to the position of its methoxy groups and the specific configuration of its bicyclic structure.
Properties
Molecular Formula |
C11H12O4 |
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Molecular Weight |
208.21 g/mol |
IUPAC Name |
2,3-dimethoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid |
InChI |
InChI=1S/C11H12O4/c1-14-9-4-3-6-7(10(9)15-2)5-8(6)11(12)13/h3-4,8H,5H2,1-2H3,(H,12,13) |
InChI Key |
CKJSMAROAHCBDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(C2)C(=O)O)OC |
Origin of Product |
United States |
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